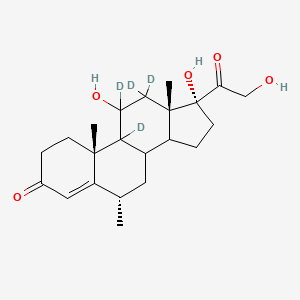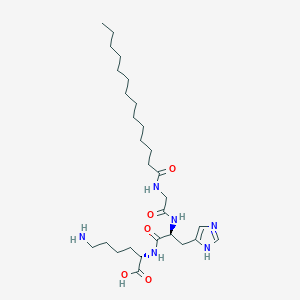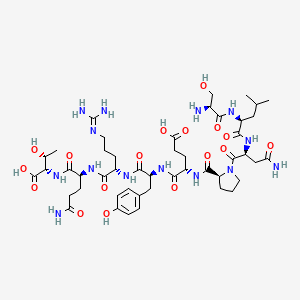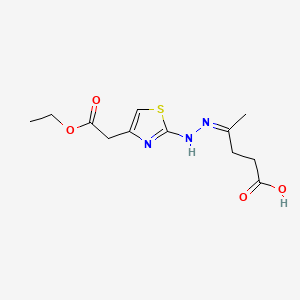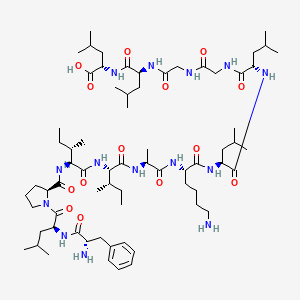
Peptide 5e
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peptide 5e is an antimicrobial peptide known for its inhibitory activity against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. It exhibits minimum inhibitory concentration values of 30, 5, and 25 micrograms per milliliter, respectively . This peptide is part of a broader class of bioactive peptides that play crucial roles in innate immunity and have potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Peptide 5e can be synthesized using solid-phase peptide synthesis, a method developed by R. Bruce Merrifield. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions. The Fmoc group is removed using 20% piperidine in dimethylformamide, allowing the next amino acid to be added .
Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the solid-phase synthesis process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions: Peptide 5e undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products:
Oxidation: Sulfoxides or disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Peptide 5e has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in innate immunity and its antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial and fungal infections.
Industry: Utilized in the development of antimicrobial coatings and materials.
Mechanism of Action
Peptide 5e exerts its antimicrobial effects by interacting with the microbial cell membrane. It disrupts the membrane integrity, leading to cell lysis and death. The peptide’s amphiphilic structure allows it to insert into the lipid bilayer, forming pores that compromise the membrane’s barrier function .
Comparison with Similar Compounds
Peptide 5e is similar to other antimicrobial peptides such as:
Peptide 5f: Exhibits similar antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans.
Peptide 5g: Also shows comparable inhibitory activity against the same microorganisms.
Uniqueness: this compound’s unique sequence and structure confer specific antimicrobial properties that may differ in potency and spectrum from other peptides. Its minimum inhibitory concentration values highlight its effectiveness against a range of pathogens.
Properties
Molecular Formula |
C69H118N14O14 |
|---|---|
Molecular Weight |
1367.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C69H118N14O14/c1-16-43(13)57(82-67(94)58(44(14)17-2)81-65(92)54-27-23-29-83(54)68(95)52(33-41(9)10)79-60(87)47(71)35-46-24-19-18-20-25-46)66(93)74-45(15)59(86)76-48(26-21-22-28-70)62(89)78-51(32-40(7)8)64(91)77-49(30-38(3)4)61(88)73-36-55(84)72-37-56(85)75-50(31-39(5)6)63(90)80-53(69(96)97)34-42(11)12/h18-20,24-25,38-45,47-54,57-58H,16-17,21-23,26-37,70-71H2,1-15H3,(H,72,84)(H,73,88)(H,74,93)(H,75,85)(H,76,86)(H,77,91)(H,78,89)(H,79,87)(H,80,90)(H,81,92)(H,82,94)(H,96,97)/t43-,44-,45-,47-,48-,49-,50-,51-,52-,53-,54-,57-,58-/m0/s1 |
InChI Key |
NFPMVRQRWATDTR-WEZLYDDYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)
![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
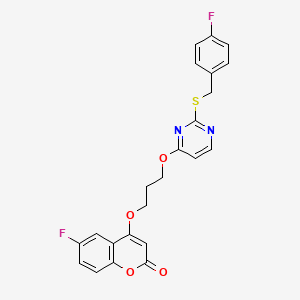
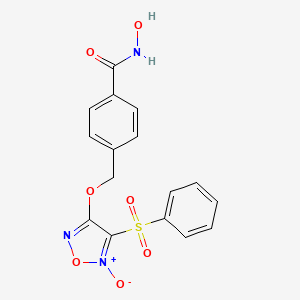
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)
![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)
![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
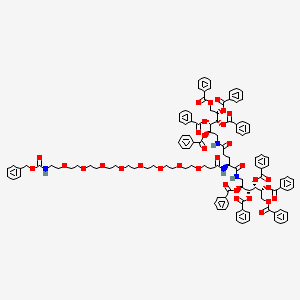
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
